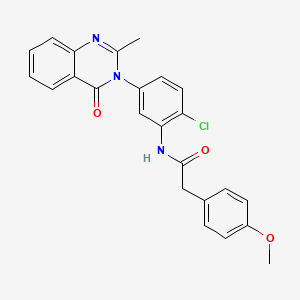

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Description

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core (2-methyl-4-oxoquinazolin-3(4H)-yl) linked to a 2-chloro-5-substituted phenyl group and a 4-methoxyphenylacetamide side chain. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The chloro and methoxy substituents in this compound likely modulate electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3/c1-15-26-21-6-4-3-5-19(21)24(30)28(15)17-9-12-20(25)22(14-17)27-23(29)13-16-7-10-18(31-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLSEWJWYCMRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazolinone Core Construction: : The synthesis begins with the formation of the quinazolinone core. This involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to yield the 2-methyl-4-oxoquinazolin-3(4H)-one.

Substitution Reaction: : The next step involves substituting the 2-methyl-4-oxoquinazolin-3(4H)-one with 2-chloro-5-nitrophenyl chloride via a nucleophilic aromatic substitution reaction.

Reduction and Acylation: : The nitro group is reduced to an amine, followed by acylation with 4-methoxyphenylacetic acid to produce the final compound.

Industrial Production Methods

Industrial synthesis would likely involve optimization of each synthetic step to maximize yield and purity, including large-scale reaction vessels, specialized catalysts, and continuous flow reactors to facilitate efficient reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and amide functional groups.

Reduction: : The compound can be reduced, particularly targeting the quinazolinone ring.

Substitution: : Due to the presence of halogens and reactive aromatic rings, it is susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include permanganate or dichromate under acidic or basic conditions.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: : Typical conditions might include the use of nucleophiles like amines or alkoxides under mild to moderate heat.

Major Products Formed

Oxidation: : Produces ketones, aldehydes, or carboxylic acids.

Reduction: : Results in the formation of amines or reduced aromatic rings.

Substitution: : Generates substituted aromatic compounds, potentially with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing quinazolinone moieties, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide, demonstrate notable antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Moderate |

| Klebsiella pneumoniae | High |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, leading to cell death .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research has demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Case Study: A study on the effects of this compound in a murine model of arthritis showed a significant reduction in paw swelling and joint damage compared to control groups, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

This compound has garnered attention for its potential use as an insecticide. Its structural components suggest activity against specific insect pests, particularly mosquito larvae.

Insecticidal Activity

Preliminary studies suggest that this compound may disrupt the nervous system of insect larvae, leading to mortality. The larvicidal activity was observed in laboratory settings with a reported LC50 value indicating effective concentration levels for pest control applications .

Material Science Applications

The unique properties of this compound also make it suitable for material science applications, particularly in the development of nanomaterials.

Nanoparticle Conjugation

Research has explored the conjugation of this compound with nanoparticles to enhance its biological activity and stability. For instance, conjugation with copper oxide nanoparticles has shown promise in improving antimicrobial efficacy against resistant bacterial strains .

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. This might include binding to enzymes, altering their activity, or modulating signaling pathways. The quinazolinone moiety is known for inhibiting kinases, which play critical roles in cell signaling and regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the quinazolinone class, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on various studies, highlighting its pharmacological potential and mechanisms of action.

Structural Features

The compound features a quinazolinone moiety with several functional groups that enhance its biological activity:

- Chloro group : Enhances lipophilicity and may influence receptor binding.

- Methoxy group : Known to improve solubility and bioavailability.

- Acetamide linkage : Contributes to the overall stability and interaction with biological targets.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structural features demonstrate cytotoxic effects against various cancer cell lines, including breast cancer and hepatocellular carcinoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 45.0 | Apoptosis induction |

| Similar quinazolinones | MCF-7 (breast cancer) | 30.0 | Cell cycle arrest |

Antimicrobial Activity

Quinazolinone derivatives are also explored for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. In a comparative study, similar derivatives showed varying degrees of antibacterial efficacy.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20.0 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 25.0 |

The presence of the chloro and methoxy groups is hypothesized to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones has been documented in various studies. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on HepG2 cells, demonstrating an IC50 value of approximately 45 µM, indicating moderate cytotoxicity compared to established chemotherapeutics.

- Antimicrobial Testing : In another study, this compound was tested against a panel of bacterial strains, showing effective inhibition with MIC values ranging from 15 to 25 µM, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicated that similar quinazolinone derivatives significantly reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting their role in modulating inflammatory responses .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Interaction : It could interact with various receptors that modulate cellular signaling pathways related to growth and apoptosis.

Q & A

Q. Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., cyclization of the quinazolinone ring).

- Condition Optimization : Apply machine learning to analyze variables (solvent polarity, catalyst loading) from historical data, narrowing optimal parameters .

- By-Product Mitigation : Pair quantum mechanics/molecular mechanics (QM/MM) simulations with experimental validation to suppress side reactions (e.g., over-chlorination) .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation :

- NMR : Assign peaks for the quinazolinone proton (δ 8.2–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.1% .

Advanced: How to resolve spectral contradictions (e.g., unexpected NOE effects in NMR)?

Q. Methodological Answer :

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility in the 4-methoxyphenyl group.

- X-ray Crystallography : Resolve ambiguities by determining crystal structure, focusing on dihedral angles between aromatic rings .

- DFT-NMR Comparison : Calculate theoretical chemical shifts for proposed conformers and match with experimental data .

Basic: What in vitro assays are suitable for initial biological activity screening?

Q. Methodological Answer :

- Target Engagement : Use fluorescence polarization assays to test binding affinity for kinases (e.g., EGFR) due to the quinazolinone scaffold’s kinase-inhibitory potential .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay, using cisplatin as a positive control .

- Solubility : Pre-screen in PBS (pH 7.4) with DMSO <0.1% to avoid false negatives .

Advanced: How to design a study investigating its mechanism of action in cancer pathways?

Q. Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, MAPK).

- Proteomics : Use SILAC labeling to quantify changes in kinase expression (e.g., AKT, ERK).

- Molecular Dynamics : Simulate binding to ATP pockets of oncogenic kinases, validating via mutagenesis (e.g., Ala-scanning) .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-intermediate vapors.

- Waste Disposal : Quench reaction residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., IC50 values) using random-effects models to account for inter-lab variability.

- Batch Effect Correction : Normalize data using internal standards (e.g., housekeeping genes in qPCR) .

- Orthogonal Assays : Confirm hits with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .

Basic: How to scale up synthesis without compromising purity?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real-time.

- Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DMF) to enhance crystal purity .

- Column Chromatography : Replace with centrifugal partition chromatography for greener, high-throughput purification .

Advanced: What strategies validate the compound’s selectivity against off-target proteins?

Q. Methodological Answer :

- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) coupled with mass spectrometry to assess binding across 400+ kinases .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal interactions.

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to confirm binding pose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.